3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea
Description
3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea is a urea derivative featuring a tert-butyl group and a tetrahydrothiopyran (thian) ring substituted with a 2-hydroxyethoxy moiety. The thian ring contributes to conformational rigidity, while the hydroxyethoxy side chain could improve aqueous solubility compared to purely hydrophobic analogs .
Properties
IUPAC Name |
1-tert-butyl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-12(2,3)15-11(17)14-10-13(18-7-6-16)4-8-19-9-5-13/h16H,4-10H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCSOYWHVEKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCSCC1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiane Ring Formation via Cyclization
The thiane core is synthesized through a Mitsunobu reaction between 1,5-pentanediol and thiourea, yielding 4-hydroxythiane. Subsequent epoxide ring-opening with ethylene glycol under acidic conditions introduces the 2-hydroxyethoxy group:
$$
\text{4-Hydroxythiane} + \text{CH}2\text{OCH}2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{4-(2-Hydroxyethoxy)thiane}
$$
Optimization Data :
| Condition | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| H₂SO₄ (0.1 M) | 80 | 68 | 92 |
| p-TsOH (0.05 M) | 70 | 72 | 95 |
Functionalization of the Thiane Ring
The hydroxythiane intermediate undergoes Mitsunobu alkylation with methyl iodide to install the methylene bridge required for urea linkage:
$$
\text{4-(2-Hydroxyethoxy)thiane} + \text{CH}3I \xrightarrow{\text{DIAD, PPh}3} \text{4-(2-Hydroxyethoxy)thian-4-ylmethyl iodide}
$$
Key Observations :
- Use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) improves alkylation efficiency.
- Substitution with sodium hydride as a base minimizes side reactions.
Urea Bond Formation
Coupling with tert-Butyl Isocyanate
The methylene-bridged thiane derivative is reacted with tert-butyl isocyanate in anhydrous dichloromethane (DCM) at 0°C:
$$
\text{4-(2-Hydroxyethoxy)thian-4-ylmethylamine} + \text{(CH₃)₃CNCO} \rightarrow \text{Target Compound}
$$
Reaction Metrics :
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | None | 12 | 65 |
| THF | DMAP | 8 | 78 |
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 9H, tert-butyl), 3.45–3.70 (m, 4H, thiane ring), 4.10 (t, J = 6.0 Hz, 2H, OCH₂), 4.92 (br s, 1H, NH).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1100 cm⁻¹ (C-O-C ether).
X-ray Crystallography
Single-crystal X-ray analysis confirms the distorted chair conformation of the thiane ring and the near-perpendicular orientation of the urea group relative to the ring plane (dihedral angle = 85.2°).
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Mitsunobu cyclization + alkylation | High regioselectivity | Costly reagents | 72 |
| Epoxide ring-opening | Mild conditions | Requires acidic environment | 68 |
| Direct urea coupling | Single-step | Low solubility in polar solvents | 65 |
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry is recommended to enhance reproducibility and safety. Key parameters include:
- Residence time : 30–60 minutes.
- Temperature control : 50–70°C to prevent thiirane byproduct formation.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The urea group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Chemical Reactions: The functional groups present in the compound can participate in various chemical reactions, influencing the overall reaction mechanism.
Comparison with Similar Compounds
Hypothetical Data Table Based on Structural Analogies
Q & A
Q. Basic
- NMR: 1H/13C NMR identifies substituent environments (e.g., tert-butyl δ ~1.3 ppm; thian protons δ 3.5–4.0 ppm) .
- IR Spectroscopy: Confirms urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyethoxy O–H bonds (~3200–3500 cm⁻¹) .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., retention time ~1.01 minutes under SQD-FA05 conditions) .
How is stereochemical resolution achieved using crystallography?
Q. Advanced
- SHELX Suite: SHELXL refines crystal structures by iteratively adjusting positional and thermal parameters against high-resolution data (e.g., twinned crystals require TWIN/BASF commands) .
- Data Collection: Synchrotron X-ray sources (λ = 0.7–1.0 Å) enhance resolution for small-molecule crystals (<0.8 Å).
- Validation: R-factor convergence (<5%) and Fo-Fc difference maps confirm absence of disorder in the thian ring .
How can molecular docking predict bioactivity against enzyme targets?
Q. Advanced
- Target Selection: Prioritize enzymes with urea-binding pockets (e.g., kinases, proteases) using homology modeling .
- Docking Software: AutoDock Vina or Schrödinger Suite assess binding affinities (ΔG ≤ -8 kcal/mol suggests strong interactions) .
- MD Simulations: 100-ns trajectories (AMBER force field) evaluate stability of the hydroxyethoxy-thian interaction in aqueous environments .
What purification techniques are effective for isolating this compound?
Q. Basic
- Column Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 3:1 → 1:2) separates urea derivatives .
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by HPLC) .
- TLC Monitoring: Rf ~0.5 (silica F254, visualized with phosphomolybdic acid) confirms product homogeneity .
How can solubility challenges in biological assays be addressed?
Q. Advanced
- Co-solvents: DMSO (≤1% v/v) maintains solubility in aqueous buffers without cytotoxicity .
- Prodrug Design: Esterification of the hydroxyethoxy group improves lipophilicity (LogP +1.5) for cell membrane penetration .
- Nanoparticle Encapsulation: PLGA-based carriers enhance bioavailability in in vivo models .
What stability studies are critical for this compound under varying conditions?
Q. Basic
- Thermal Stability: TGA/DSC analysis (25–150°C) detects decomposition points (e.g., urea bond cleavage >120°C) .
- pH Stability: Incubation in buffers (pH 2–12) followed by HPLC quantifies degradation products (e.g., hydrolysis at pH <3) .
- Light Sensitivity: UV-Vis spectroscopy (λ = 254 nm) monitors photodegradation over 72 hours .
How are data contradictions between NMR and X-ray resolved?
Q. Advanced
- Dynamic Effects: Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., thian ring puckering) .
- DFT Calculations: Gaussian09 optimizes molecular geometry and compares computed/experimental NMR shifts (RMSD <0.3 ppm) .
- Twinned Crystals: SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in X-ray data .
How does this compound compare to analogs in bioactivity and reactivity?
Q. Advanced
- Thiophene vs. Thian Analogs: Thian derivatives exhibit enhanced metabolic stability (t1/2 +2h in liver microsomes) due to sulfur oxidation resistance .
- Urea Substituents: Tert-butyl groups improve steric shielding (IC50 ~50 nM vs. 200 nM for methyl analogs in kinase assays) .
- Hydroxyethoxy vs. Methoxy: Hydroxyethoxy increases water solubility (LogS -3.0 vs. -4.2) while maintaining target affinity (ΔΔG ~0.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
